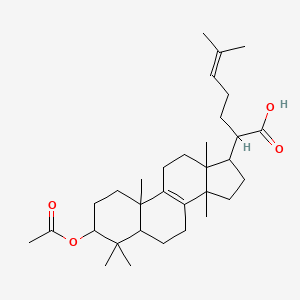

Tsugaric acid A

Description

Properties

IUPAC Name |

2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWGZIBLJWZUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tsugaric acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 - 182 °C | |

| Record name | Tsugaric acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Tsugaric Acid A: From Fungal Origins to Potential Therapeutic Applications

A comprehensive overview of the discovery, chemical nature, and biological activities of the lanostanoid triterpene, Tsugaric acid A, with a focus on its potential as a therapeutic agent.

Discovery and Origin: A Tale of Two Ganoderma Species

This compound, a complex natural product with the chemical formula C₃₂H₅₀O₄, was first isolated and characterized in 1997 by a team of researchers led by C.N. Lin from the fruiting bodies of the Formosan mushroom, Ganoderma tsugae. This discovery, published in the journal Phytochemistry, marked the initial identification of this novel lanostanoid triterpene, alongside its structural analog, Tsugaric acid B. Subsequent research has also identified this compound in other related species, including Ganoderma lucidum, as well as in the fungus Phoma herbarum and the resin of Boswellia carteri and Boswellia serrata. The initial isolation from Ganoderma tsugae remains the cornerstone of its discovery.

The isolation process, as detailed in the seminal 1997 publication, involved a meticulous multi-step extraction and chromatographic purification procedure.

Experimental Protocol: Isolation of this compound from Ganoderma tsugae

1. Extraction:

-

Dried and powdered fruiting bodies of Ganoderma tsugae were extracted with methanol (MeOH) at room temperature.

-

The resulting MeOH extract was concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

-

The crude extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc) to separate compounds based on their polarity.

3. Chromatographic Purification:

-

The chloroform-soluble fraction, which contained the triterpenoids of interest, was subjected to silica gel column chromatography.

-

The column was eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing.

-

Fractions containing compounds with similar TLC profiles were combined.

-

Further purification of the relevant fractions was achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification to yield pure this compound was accomplished by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Structure Elucidation:

-

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC), and Infrared (IR) spectroscopy.

This rigorous process allowed for the unambiguous identification of this compound as 3α-acetoxy-5α-lanosta-8,24-dien-21-oic acid.

Biological Activities: Beyond the Fungal Kingdom

Initial investigations into the biological profile of this compound have revealed promising activities, particularly in the realms of anti-inflammation and cytoprotection.

Anti-inflammatory and Antioxidant Properties

A 2008 study published in Phytochemistry by Ko et al. explored the anti-inflammatory effects of triterpenoids from Ganoderma lucidum and G. tsugae. This research demonstrated that this compound exhibits a significant inhibitory effect on superoxide anion generation.

Table 1: Inhibitory Effect of this compound on Superoxide Anion Generation

| Stimulant | Concentration of this compound (µM) | Inhibition (%) |

| fMLP/CB | 10 | 45.2 ± 3.1 |

| fMLP/CB | 3 | 28.7 ± 2.5 |

| fMLP/CB | 1 | 15.4 ± 1.8 |

Data are presented as mean ± SEM (n=3-4). fMLP/CB: N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B.

This antioxidant activity is believed to contribute to its cytoprotective effects. The same study reported that this compound can protect human keratinocytes from damage induced by ultraviolet B (UVB) radiation.

Anticancer Potential: An Emerging Area of Investigation

While the initial discovery papers did not extensively detail anticancer activities, the broader class of triterpenoids from Ganoderma species is well-known for its cytotoxic effects against various cancer cell lines. Research into the specific anticancer potential of this compound is ongoing, with preliminary data suggesting it may induce apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound against cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic series) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Mechanism of Action: Elucidating the Signaling Pathways

The precise molecular mechanisms by which this compound exerts its biological effects are still under active investigation. In the context of cancer, triterpenoids often induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins involved in these pathways, such as caspases, Bcl-2 family proteins, and PARP, are common targets of investigation.

Experimental Protocol: Western Blotting for Apoptosis Markers

Western blotting is a standard technique used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Cell Lysis: Cancer cells are treated with this compound at its IC₅₀ concentration for various time points. Both floating and adherent cells are collected and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Potential Apoptotic Signaling Pathway of this compound

A Technical Guide to Tsugaric Acid A from Phoma herbarum: Production, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugaric acid A, a polyketide natural product isolated from the fungus Phoma herbarum, has emerged as a compound of significant interest due to its antimicrobial properties.[1] This technical guide provides a comprehensive overview of this compound, focusing on its producing organism, Phoma herbarum, its biosynthesis, methods for production and purification, and its biological activities. The information is curated to support researchers and professionals in the fields of natural product chemistry, microbiology, and drug development in their endeavors to explore the potential of this promising secondary metabolite.

Introduction to Phoma herbarum and its Secondary Metabolites

Phoma herbarum is a widespread fungus belonging to the phylum Ascomycota.[2] These fungi are known to inhabit diverse ecological niches and can be found as pathogens on plants or as endophytes.[2][3] Like many fungi, Phoma herbarum is a prolific producer of a wide array of secondary metabolites. These bioactive compounds are not essential for the primary growth of the fungus but play crucial roles in its interaction with the environment, providing protective functions.[4]

The secondary metabolites produced by Phoma species, including Phoma herbarum, are structurally diverse and exhibit a broad spectrum of biological activities, such as antimicrobial, antiviral, anti-inflammatory, cytotoxic, and herbicidal effects.[2][3][4] This chemical diversity makes Phoma herbarum a valuable source for the discovery of novel natural products with therapeutic potential. Among these compounds is this compound, a polyketide that has demonstrated antimicrobial activity.[1]

This compound: A Bioactive Polyketide

This compound is a complex polyketide compound produced by Phoma herbarum.[1] Its intricate structure is responsible for its biological effects, which are believed to involve interference with cellular processes in target microorganisms, potentially by disrupting membrane integrity and metabolic pathways.[1] The potential of this compound as a lead compound for the development of new antimicrobial agents is significant, especially in the context of rising antibiotic resistance.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 174391-64-1 | [1][5][6] |

| Molecular Formula | C₃₂H₅₀O₄ | [1][6] |

| Molecular Weight | 498.74 g/mol | [1][6] |

| Purity | ≥ 98% | [6] |

| Storage Conditions | 2°C - 8°C, under inert gas (Nitrogen), protected from light | [1] |

Biosynthesis of this compound

While the precise biosynthetic pathway of this compound has not been fully elucidated in the available literature, its classification as a polyketide provides a general framework for its formation. Polyketides are synthesized by polyketide synthases (PKSs), large multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.

The hypothetical biosynthesis of the polyketide backbone of this compound can be visualized as a multi-step enzymatic process.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible production and study of this compound. The following sections outline generalized methodologies based on common practices for fungal fermentation and natural product isolation.

Cultivation of Phoma herbarum

The production of secondary metabolites by fungi is highly dependent on the culture conditions. For the initial cultivation of Phoma herbarum, a standard mycological medium such as Czapek-Dox agar can be used.

Protocol for Initial Culture:

-

Aseptically transfer small pieces of mycelium of Phoma herbarum to Czapek-Dox agar plates.[3]

-

Incubate the plates at 24°C in the dark for 14 days.[3]

-

Use mycelial plugs (5 mm in diameter) from the colony margins for the inoculation of liquid media.[3]

Protocol for Liquid Fermentation:

-

Prepare a liquid medium such as Czapek-Dox broth.[3]

-

Inoculate the broth with mycelial plugs of Phoma herbarum.

-

Incubate the culture at 25°C with shaking at 200 rpm for 5-7 days to reach the stationary growth phase.[3]

The following table summarizes key fermentation parameters that can be optimized for maximizing the production of this compound.

| Parameter | Recommended Range/Condition |

| Temperature | 24-28°C |

| pH | 5.0 - 7.0 |

| Agitation | 150 - 200 rpm |

| Incubation Time | 7 - 21 days |

| Carbon Source | Dextrose, Maltose |

| Nitrogen Source | Peptone, Yeast Extract |

Extraction and Purification of this compound

The extraction and purification of this compound from the fermentation broth involves a series of chromatographic techniques.

Caption: General workflow for the extraction and purification of this compound.

Protocol for Extraction and Purification:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to obtain semi-purified fractions.

-

Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activities of this compound

This compound is primarily recognized for its antimicrobial activity.[1] It has the potential to interfere with crucial cellular processes in microorganisms, leading to growth inhibition or cell death.[1] Further research is needed to fully characterize its spectrum of activity against various bacterial and fungal pathogens.

While specific quantitative data for the antimicrobial activity of this compound were not available in the reviewed literature, the table below presents bioactivity data for other secondary metabolites isolated from Phoma herbarum, which highlights the therapeutic potential of this fungal species.

| Compound/Fraction | Biological Activity | IC₅₀ Value | Reference |

| P. herbarum chloroform fraction | Antioxidant (DPPH) | 5.649 µg/mL | [7] |

| P. herbarum chloroform fraction | Antidiabetic (α-glucosidase inhibition) | 14.91 µg/mL | [7] |

| Barcelonyl acetate | JNK2 Inhibitor (in silico) | - | [7] |

| Phomaspether J | Antifungal (vs. Colletotrichum musae) | - | [8] |

| Phomaspether J | Antifungal (vs. Fusarium oxysporum) | - | [8] |

Conclusion and Future Directions

This compound, produced by the fungus Phoma herbarum, represents a promising natural product with antimicrobial properties. This guide has provided a foundational understanding of its producing organism, a hypothetical biosynthetic pathway, and generalized protocols for its production and isolation. The exploration of Phoma herbarum as a source of bioactive compounds is an active area of research, and further studies are warranted to:

-

Fully elucidate the biosynthetic pathway of this compound.

-

Optimize fermentation conditions to enhance the yield of this compound.

-

Determine the specific mechanism of action and the spectrum of antimicrobial activity of this compound.

-

Investigate other potential biological activities of this compound.

The continued investigation of this compound and other secondary metabolites from Phoma herbarum holds significant promise for the discovery and development of new therapeutic agents.

References

- 1. This compound | 174391-64-1 | FT145280 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 174391-64-1 | this compound [phytopurify.com]

- 6. dev.usbio.net [dev.usbio.net]

- 7. Bioactive secondary metabolites from fungal endophytes, Penicillium oxalicum and Phoma herbarum, associated with Morus nigra and Ficus sycomorus: an in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. A New Derivative of Barceloneic Acid from the Mangrove Endophytic Fungus Phoma herbarum L28 [agris.fao.org]

A Technical Guide to the Putative Biosynthetic Pathway of Tsugaric Acid A

For Researchers, Scientists, and Drug Development Professionals

Affiliation: Google

Abstract

Tsugaric acid A, a complex triterpenoid with notable biological activities, including the inhibition of superoxide anion formation and protection of human keratinocytes from UVB-induced damage, presents a fascinating case for biosynthetic investigation. To date, the complete biosynthetic pathway of this compound has not been fully elucidated in the scientific literature. This technical guide synthesizes current knowledge on fungal triterpenoid biosynthesis to propose a putative pathway for this compound. We will delve into the likely enzymatic steps, from the formation of the triterpenoid backbone to the intricate tailoring reactions that form the final structure. Furthermore, this document outlines a general experimental workflow for the elucidation of this and other novel fungal natural product pathways. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction to this compound

This compound is a highly modified lanostane-type triterpenoid. Its complex structure features a pentacyclic cyclopenta[a]phenanthrene core and a C-17 attached 2-(...)-6-methylhept-5-enoic acid side chain. The intricate stereochemistry and functional group decorations of this compound suggest a complex and fascinating biosynthetic origin, likely involving a multitude of enzymes, including a triterpene synthase and various tailoring enzymes such as cytochrome P450 monooxygenases. Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also opens avenues for its biotechnological production and the generation of novel analogs with potentially enhanced therapeutic properties.

Proposed Putative Biosynthetic Pathway of this compound

Based on the established principles of fungal triterpenoid biosynthesis, particularly drawing parallels from the well-studied pathways of ganoderic and lucidenic acids, we propose the following putative biosynthetic pathway for this compound.

Formation of the Triterpenoid Backbone

The biosynthesis of the triterpenoid core of this compound is proposed to initiate from the mevalonate (MVA) pathway, a conserved route for the synthesis of isoprenoid precursors in fungi.

-

Assembly of Isoprenoid Precursors: The pathway commences with the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the MVA pathway.

-

Synthesis of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase to yield squalene.

-

Epoxidation and Cyclization: Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase. This linear precursor is then cyclized by a lanosterol synthase to form the foundational tetracyclic triterpenoid, lanosterol. This cyclization is a critical branching point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs)[1][2].

Tailoring of the Triterpenoid Core

Following the formation of lanosterol, a series of extensive post-modification reactions are hypothesized to occur, leading to the intricate core structure of this compound. These tailoring reactions are likely catalyzed by a suite of enzymes, with cytochrome P450 monooxygenases (CYPs) playing a prominent role in oxidation and hydroxylation events[3][4].

Biosynthesis and Attachment of the Side Chain

The origin and attachment of the 2-(...)-6-methylhept-5-enoic acid side chain are less certain. Two plausible hypotheses are:

-

Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) Mediated Synthesis: The side chain could be assembled by a Type I polyketide synthase or a fatty acid synthase utilizing acetyl-CoA and malonyl-CoA as building blocks. The resulting acyl chain would then be transferred and attached to the C-17 position of the triterpenoid core.

-

Modification of a Lanosterol Side Chain: Alternatively, the side chain could be derived from the initial isooctenyl side chain of lanosterol through a series of enzymatic modifications, including oxidations, reductions, and rearrangements.

Further experimental evidence is required to distinguish between these possibilities.

Caption: A putative biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach combining bioinformatics, molecular genetics, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)

Protocol:

-

Genome Sequencing: Perform whole-genome sequencing of the this compound-producing fungal strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to mine the fungal genome for putative triterpenoid biosynthetic gene clusters. Search for clusters containing a candidate oxidosqualene cyclase (lanosterol synthase) gene, as well as genes encoding tailoring enzymes like cytochrome P450s, reductases, and transferases.

Functional Characterization of a Putative BGC via Heterologous Expression

Protocol:

-

Gene Cluster Cloning: Amplify the entire putative BGC from the genomic DNA of the producing fungus. This can be achieved through long-range PCR or by using transformation-associated recombination (TAR) cloning in Saccharomyces cerevisiae.

-

Vector Construction: Subclone the BGC into a suitable fungal expression vector under the control of a strong inducible or constitutive promoter.

-

Heterologous Host Transformation: Transform the expression construct into a well-characterized and genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Metabolite Analysis: Cultivate the transformed fungal strain under inducing conditions. Extract the secondary metabolites from the culture broth and mycelia using organic solvents (e.g., ethyl acetate). Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound or its biosynthetic intermediates.

Gene Inactivation to Confirm Gene Function

Protocol:

-

Knockout Cassette Construction: Generate a gene disruption cassette for a target gene within the BGC (e.g., the lanosterol synthase or a specific CYP450) using PCR. The cassette should contain a selectable marker (e.g., a hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Protoplast Transformation: Transform the knockout cassette into the wild-type this compound-producing fungus using a protoplast-polyethylene glycol (PEG) mediated method.

-

Selection and Verification of Mutants: Select for transformants on a medium containing the appropriate antibiotic. Verify the successful gene replacement in the mutants by diagnostic PCR and Southern blot analysis.

-

Phenotypic Analysis: Analyze the metabolite profile of the knockout mutants by HPLC and LC-MS. The abrogation of this compound production and the potential accumulation of biosynthetic intermediates will confirm the involvement of the targeted gene in the pathway.

Caption: A general experimental workflow for elucidating a fungal natural product biosynthetic pathway.

Quantitative Data Summary

As the biosynthetic pathway of this compound has not been experimentally determined, there is currently no quantitative data available regarding enzyme kinetics, precursor concentrations, or product yields for the specific steps in its formation. The tables below are provided as templates for the types of data that should be collected once the pathway is under investigation.

Table 1: Template for Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Lanosterol Synthase | 2,3-Oxidosqualene | |||

| CYP450-1 | Lanosterol | |||

| ... | ... |

Table 2: Template for Metabolite Titers in Engineered Strains

| Strain | Genotype | This compound Titer (mg/L) | Precursor Accumulation (mg/L) |

| Wild-Type | |||

| Heterologous Host + BGC | |||

| ΔgeneX Mutant |

Conclusion and Future Outlook

The proposed putative biosynthetic pathway of this compound provides a roadmap for future research aimed at its complete elucidation. The experimental workflows detailed in this guide offer a systematic approach to identifying and characterizing the genes and enzymes responsible for the synthesis of this complex natural product. Successful elucidation of the pathway will not only advance our fundamental understanding of fungal secondary metabolism but will also enable the heterologous production of this compound and its derivatives. This could pave the way for a sustainable supply of this promising bioactive compound for further pharmacological studies and potential therapeutic applications. The application of synthetic biology and metabolic engineering techniques, guided by a thorough understanding of the biosynthetic pathway, holds significant promise for unlocking the full potential of this compound and other complex fungal natural products.

References

- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07602H [pubs.rsc.org]

"chemical structure and stereochemistry of Tsugaric acid A"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A is a naturally occurring lanostane-type triterpenoid isolated from the fungus Ganoderma tsugae. As a member of the vast and structurally diverse family of Ganoderma triterpenoids, this compound has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, based on available spectroscopic data and chemotaxonomic relationships. It is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by a tetracyclic lanostane core, which is a common scaffold for triterpenoids found in Ganoderma species. The systematic IUPAC name for this compound is (3α,5α)-3-acetyloxy-lanosta-8,24-dien-21-oic acid .[1][2] Its molecular formula is C32H50O4, corresponding to a molecular weight of 498.7 g/mol .[1]

The structure features a trans-fused ring system (A/B, B/C, and C/D rings), which is typical for this class of compounds. Key functional groups include an acetoxy group at the C-3 position with an α-configuration, a carboxylic acid at the terminus of the C-17 side chain, and double bonds at the C-8(9) and C-24(25) positions.

General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C32H50O4 | [1] |

| Molecular Weight | 498.7 g/mol | [1] |

| IUPAC Name | 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | [1] |

| Synonyms | (-)-Tsugaric acid A, 3α-acetoxylanosta-8,24-dien-21-oic acid | [1] |

| Physical Description | Solid | |

| Melting Point | 181 - 182 °C | [1] |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The IUPAC name, (3α,5α)-3-acetyloxy-lanosta-8,24-dien-21-oic acid, implies a specific arrangement of substituents at the chiral centers of the lanostane core.

The designation 3α indicates that the acetoxy group at the C-3 position is oriented below the plane of the A ring. The 5α designation refers to the stereochemistry at the A/B ring junction, where the hydrogen atom at C-5 is on the α-face (below the plane), resulting in a trans-fused A/B ring system. The stereochemistry at other chiral centers (C-10, C-13, C-14, C-17, and C-20) is consistent with the characteristic lanostane skeleton.

The determination of the absolute configuration of complex natural products like this compound typically relies on a combination of spectroscopic techniques and chemical methods.

Logical Workflow for Stereochemical Assignment

Caption: General workflow for determining the stereochemistry of natural products.

Spectroscopic Data

The structural elucidation of this compound is based on comprehensive analysis of its spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. The positive ion mode electrospray ionization (ESI) mass spectrum of this compound would be expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular formula C32H51O4⁺.

GNPS Library Mass Spectrum Data for this compound

| Parameter | Value |

|---|---|

| Spectrum ID | CCMSLIB00006530107 |

| Precursor M/Z | 499.379 |

| Exact Mass | 498.371 |

| Adduct | [M+H]⁺ |

| Ion Source | ESI |

| Instrument | Orbitrap |

| Ion Mode | Positive |

Data sourced from the GNPS spectral library.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Methyl Signals: Several singlet signals for the methyl groups characteristic of the lanostane skeleton (e.g., C-18, C-19, C-28, C-29, C-30), and signals for the methyl groups in the side chain.

-

Acetoxy Group: A sharp singlet around δ 2.0 ppm for the methyl protons of the acetoxy group.

-

Olefinic Protons: Signals in the δ 5.0-5.5 ppm region corresponding to the protons of the double bonds at C-8(9) and C-24(25).

-

Carbinol Proton: A signal for the proton at C-3, which is deshielded by the adjacent acetoxy group. Its multiplicity would provide information about its coupling with neighboring protons.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Resonances for the carboxylic acid carbon (C-21) and the ester carbonyl of the acetoxy group, typically in the δ 170-180 ppm range.

-

Olefinic Carbons: Four signals in the δ 120-145 ppm region for the carbons of the two double bonds.

-

Oxygenated Carbon: A signal for the C-3 carbon bearing the acetoxy group, typically around δ 70-80 ppm.

-

Quaternary Carbons: Signals for the quaternary carbons of the lanostane core.

-

Methyl Carbons: A series of signals in the upfield region for the numerous methyl groups.

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of this compound would be found in the primary scientific literature. The following represents a generalized workflow for such a process.

General Experimental Workflow

Caption: A generalized workflow for the isolation and characterization of this compound.

Biological Activity

This compound has been reported to exhibit anti-inflammatory properties. Specifically, it has been shown to significantly inhibit superoxide anion formation in fMLP/CB-stimulated rat neutrophils. Additionally, it has demonstrated a protective effect on human keratinocytes against damage induced by ultraviolet B (UVB) light, suggesting its potential as a photoprotective agent.

Conclusion

This compound is a well-defined lanostane-type triterpenoid from Ganoderma tsugae with a specific chemical structure and stereochemistry. Its characterization has been achieved through standard spectroscopic methods typical for natural product chemistry. The reported anti-inflammatory and photoprotective activities suggest that this compound may be a valuable lead compound for further investigation in drug development. Future research should focus on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Tsugaric Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A, a lanostane-type triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from fungi of the Ganoderma genus, this natural product has demonstrated promising biological activities, including antioxidant and cytoprotective effects. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological signaling pathways.

Physicochemical Properties

This compound is a white to off-white solid powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for researchers.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₅₀O₄ | [2] |

| Molecular Weight | 498.7 g/mol | [2] |

| Melting Point | 181 - 182 °C | [2] |

| Appearance | White to off-white solid/powder | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Reference(s) |

| Chloroform | Soluble | - | [3] |

| Dichloromethane | Soluble | - | [3] |

| Ethyl Acetate | Soluble | - | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A 10 mg/mL solution can be prepared with ultrasonication and warming to 60°C. | [3][4] |

| Acetone | Soluble | - | [3] |

| Water | Sparingly soluble | - | |

| Corn Oil | ≥ 2.5 mg/mL | A clear solution can be obtained in a 10% DMSO/90% Corn Oil mixture. | [4] |

Note: Quantitative solubility data is limited. The provided information is based on available preparation protocols and qualitative descriptions.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Peaks |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Infrared (IR) Spectroscopy | Data not available in the searched literature. |

| UV-Vis Spectroscopy | Data not available in the searched literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Ganoderma Species

This protocol is adapted from established methods for the isolation of ganoderic acids.[5][6][7]

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma tsugae are extracted with 80-95% ethanol by refluxing for several hours. This process is typically repeated multiple times to ensure maximum yield.

-

Concentration: The ethanol extract is concentrated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then subjected to liquid-liquid extraction with a non-polar solvent like chloroform or ethyl acetate. The triterpenoid fraction, including this compound, will move into the organic layer.

-

Silica Gel Chromatography: The concentrated organic layer is subjected to column chromatography on silica gel. A gradient elution with solvents such as a petroleum ether-ethyl acetate mixture is used to separate different fractions.

-

Semi-preparative HPLC: Fractions containing this compound are further purified using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical mobile phase would be a gradient of acetonitrile and acidified water.[8]

-

Recrystallization: The purified this compound is obtained by recrystallization from a solvent like methanol to achieve high purity.[7]

Superoxide Anion Scavenging Assay (NBT Method)

This protocol is a common method to assess the antioxidant activity of compounds by measuring their ability to scavenge superoxide radicals.

Workflow for Superoxide Scavenging Assay

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C32H50O4 | CID 71207558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:174391-64-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR-based Structural Classification, Identification, and Quantification of Triterpenoids from Edible Mushroom Ganoderma resinaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 174391-64-1 | this compound [phytopurify.com]

- 8. jfda-online.com [jfda-online.com]

Antimicrobial Spectrum of Tsugaric Acid A: An In-depth Technical Guide

An Examination of Currently Available Scientific Literature Reveals a Lack of Data on the Antimicrobial Activity of Tsugaric acid A.

Despite a comprehensive review of scientific databases and commercial resources, there is currently no publicly available experimental data detailing the antimicrobial spectrum of this compound. This technical guide addresses the current state of knowledge and the conspicuous absence of information regarding its activity against bacteria and fungi. While this compound, a triterpenoid isolated from Ganoderma species, has been investigated for other biological activities, its potential as an antimicrobial agent remains unexplored in peer-reviewed literature.

Current State of Research on this compound

Research on this compound has primarily focused on its anti-inflammatory and anti-photoaging properties. Studies have demonstrated its ability to inhibit superoxide anion formation in neutrophils and protect human keratinocytes from damage induced by ultraviolet B (UVB) light. These findings suggest a potential therapeutic role in inflammatory conditions and skin protection. However, these studies do not provide any information on its efficacy against microbial pathogens.

One commercial supplier of this compound briefly mentions its potential as an antimicrobial agent by suggesting it may interfere with microbial cellular processes. However, this claim is not substantiated by any cited experimental evidence or peer-reviewed research, and therefore cannot be considered scientifically validated.

The Antimicrobial Potential of Ganoderma Triterpenoids

While data on this compound is absent, the broader class of triterpenoids isolated from Ganoderma species is known to possess a wide range of antimicrobial activities.[1][2][3][4][5] These compounds have been shown to inhibit the growth of various bacteria and fungi through mechanisms that are thought to involve the disruption of microbial cell membranes and interference with critical enzymatic processes.[1] This general antimicrobial activity within the Ganoderma triterpenoid family suggests that this compound could potentially exhibit similar properties, but this remains speculative without direct experimental evidence.

Absence of Quantitative Data and Experimental Protocols

A thorough search for quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against any microbial species yielded no results. Consequently, it is not possible to construct a data table summarizing its antimicrobial spectrum.

Similarly, no published experimental protocols specifically detailing the methodology for assessing the antimicrobial activity of this compound are available. Standard antimicrobial susceptibility testing methods that would be applicable include:

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC).

-

Agar Disk Diffusion Assay: To qualitatively assess antimicrobial activity.

-

Time-Kill Kinetic Assay: To evaluate the bactericidal or fungicidal activity over time.

An experimental workflow for determining the antimicrobial spectrum of a novel compound like this compound would typically involve these standard assays.

References

- 1. Frontiers | Exploring the health benefits of Ganoderma: antimicrobial properties and mechanisms of action [frontiersin.org]

- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]

Tsugaric Acid A: An Uncharted Territory in Biological Activity Screening

Despite a comprehensive search of scientific literature and databases, information regarding the preliminary biological activity screening of Tsugaric acid A remains elusive. This indicates that the compound is likely a novel or largely unstudied natural product, presenting a greenfield opportunity for researchers in drug discovery and development.

Currently, publicly accessible data on the biological properties of this compound, including its potential anti-inflammatory, antimicrobial, or anticancer activities, is non-existent. Standard chemical databases provide basic molecular information, but detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are yet to be published.

The Path Forward: A Hypothetical Roadmap for Preliminary Biological Activity Screening

For researchers, scientists, and drug development professionals interested in exploring the potential of this compound, a systematic preliminary biological activity screening would be the essential first step. Below is a proposed in-depth technical guide outlining a hypothetical experimental workflow, data presentation strategies, and the visualization of potential cellular mechanisms, adhering to the core requirements of a comprehensive initial investigation.

Experimental Protocols: A Trio of Foundational Screens

A robust preliminary screening should encompass a diverse set of assays to cast a wide net for potential therapeutic applications. The following methodologies are fundamental in this initial exploration.

1. Anti-inflammatory Activity Screening: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay is a cornerstone for identifying compounds with the ability to modulate the inflammatory response.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. A vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone) should be included.

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours.

-

Collect the cell culture supernatant.

-

-

Data Analysis: Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Cell viability should be assessed in parallel using an MTT or similar assay to rule out cytotoxicity-mediated effects.

2. Antimicrobial Activity Screening: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic microorganisms.

-

Microorganisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).

-

Assay Procedure:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive controls (microorganism without the test compound) and negative controls (broth only). A known antibiotic/antifungal (e.g., ampicillin, fluconazole) should be used as a reference.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

-

Data Analysis: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

3. Anticancer Activity Screening: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used. A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

-

Data Analysis: Measure the absorbance of the formazan solution at a specific wavelength (usually around 570 nm). The results are expressed as the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Data Presentation: Structuring for Clarity and Comparison

To facilitate easy interpretation and comparison of the screening results, all quantitative data should be summarized in clearly structured tables.

Table 1: Anti-inflammatory Activity of this compound on LPS-Stimulated Macrophages

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Dexamethasone (10 µM) |

Table 2: Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | This compound | Ampicillin | Fluconazole |

| S. aureus (ATCC 29213) | |||

| E. coli (ATCC 25922) | |||

| C. albicans (ATCC 90028) |

Table 3: Cytotoxic Activity of this compound (IC₅₀ in µM)

| Cell Line | This compound | Doxorubicin |

| MCF-7 (Breast) | ||

| A549 (Lung) | ||

| HCT116 (Colon) | ||

| HEK293 (Non-cancerous) |

Mandatory Visualization: Conceptualizing Mechanisms and Workflows

Visual diagrams are crucial for representing complex biological pathways and experimental processes.

Caption: High-level workflow for the preliminary biological activity screening of this compound.

Caption: A potential signaling pathway for the anti-inflammatory action of this compound.

The exploration of this compound's biological activities represents a promising avenue for novel therapeutic development. The outlined screening cascade provides a comprehensive and technically sound framework for the initial investigation of this uncharacterized natural product. The scientific community awaits the first reports on its biological properties, which could unveil a new class of therapeutic agents.

An In-depth Technical Guide on the Core Mechanism of Action Hypotheses for Uric Acid

Disclaimer: Initial searches for "Tsugaric acid A" did not yield relevant scientific information, suggesting a possible misspelling or a very novel, uncharacterized compound. The following guide is based on the extensive body of research available for Uric Acid , a molecule with significant and debated roles in human health and disease, aligning with the user's interest in mechanism of action hypotheses, particularly in the context of cancer and drug development.

This technical guide provides a comprehensive overview of the current hypotheses surrounding the mechanism of action of uric acid (UA), a terminal product of purine metabolism in humans.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of UA's dual role as both a pro-oxidant and antioxidant, its involvement in various signaling pathways, and its implications in cancer and other pathologies.

Introduction to Uric Acid

Uric acid (C₅H₄N₄O₃) is a heterocyclic compound that arises from the breakdown of purine nucleotides.[1][3] In humans and higher primates, the enzyme uricase is absent, leading to higher circulating levels of uric acid compared to other mammals.[4] While historically known for its role in gout, a painful inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in joints, recent research has unveiled a more complex and multifaceted role for uric acid in human physiology and pathophysiology.[1][3]

Core Mechanism of Action Hypotheses

The biological effects of uric acid are concentration-dependent and context-specific, leading to several key hypotheses regarding its mechanism of action.

A central hypothesis is that uric acid possesses both antioxidant and pro-oxidant properties.

-

Antioxidant Effects: In plasma, uric acid is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.[5][6] This antioxidant capacity is thought to be protective in certain neurological and infectious diseases.[3]

-

Pro-oxidant Effects: Conversely, at high intracellular concentrations, uric acid can act as a pro-oxidant.[5] This pro-oxidant activity is implicated in the pathogenesis of various diseases, including cancer, by promoting inflammation and oxidative stress.[5][7]

Elevated uric acid levels are strongly associated with inflammation. The primary mechanism is believed to be the activation of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome by MSU crystals.[8]

-

NLRP3 Inflammasome Activation: MSU crystals, formed in hyperuricemic conditions, are recognized by pattern recognition receptors on immune cells, leading to the assembly and activation of the NLRP3 inflammasome. This, in turn, triggers the cleavage of pro-caspase-1 to active caspase-1, which then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This cascade drives acute and chronic inflammation.[5]

Recent studies suggest that uric acid can directly influence cellular signaling pathways and metabolic processes, contributing to its diverse biological effects.

-

Endothelial Dysfunction: High levels of uric acid are linked to endothelial dysfunction.[9] It is hypothesized that uric acid impairs nitric oxide (NO) bioavailability and promotes a pro-inflammatory and pro-thrombotic state in endothelial cells.

-

Metabolic Reprogramming: Uric acid has been implicated in metabolic syndrome and non-alcoholic fatty liver disease (NAFLD) by stimulating fatty acid synthesis.[3] In cancer, fructose metabolism, which can lead to uric acid accumulation, has been shown to be an alternative energy source for tumor growth, particularly under hypoxic conditions.[5]

Uric Acid in Cancer

The role of uric acid in cancer is complex and appears to be tumor-type dependent.

-

Pro-tumorigenic Effects: Elevated serum uric acid is associated with an increased risk, recurrence, and mortality for several cancers.[7] The proposed mechanisms include the promotion of chronic inflammation, which is a known driver of tumorigenesis, and the pro-oxidant effects of intracellular uric acid.[5][7]

-

Antitumorigenic Effects: Conversely, due to its antioxidant properties, some studies have suggested a protective role of uric acid against certain cancers.[6] Additionally, some aggressive tumors exhibit decreased expression of xanthine oxidoreductase (XOR), the enzyme responsible for uric acid production, which is associated with a poorer prognosis.[7]

Quantitative Data on Uric Acid Levels

Normal and pathological serum uric acid levels are crucial for interpreting its biological effects.

| Population/Condition | Serum Uric Acid Level (mg/dL) | Serum Uric Acid Level (μmol/L) | Reference |

| Premenopausal Women (Normal) | 2.6 - 5.7 | 155 - 339 | [2] |

| Postmenopausal Women & Men (Normal) | 3.5 - 7.0 | 208 - 416 | [2] |

| Hyperuricemia | > 7.0 (Men), > 5.7 (Women) | > 416 (Men), > 339 (Women) | [6] |

| Gout | Can occur at ≥ 6.0 | Can occur at ≥ 357 | [1] |

| Associated with Gout and Acute Kidney Injury | ≥ 13.0 | ≥ 700 | [5] |

| Increased Cancer Risk | > 6.71 (Men), > 5.41 (Women) | > 399 (Men), > 322 (Women) | [7] |

Key Experimental Protocols

Understanding the mechanism of action of uric acid relies on various experimental models and assays.

-

Cell Culture: Primary human monocytes or macrophage-like cell lines (e.g., THP-1) are differentiated into macrophages.

-

Stimulation: Cells are primed with a TLR agonist (e.g., LPS) to induce the expression of pro-IL-1β. Subsequently, cells are stimulated with MSU crystals.

-

Readouts:

-

ELISA: Measurement of secreted IL-1β and IL-18 in the culture supernatant.

-

Western Blot: Detection of cleaved caspase-1 in cell lysates.

-

Immunofluorescence Microscopy: Visualization of ASC specks, indicative of inflammasome assembly.

-

-

Uricase Knockout/Inhibition: Mice with a genetic knockout of the uricase gene or treated with a uricase inhibitor (e.g., potassium oxonate) develop hyperuricemia.

-

Diet-induced Hyperuricemia: Feeding animals a purine-rich diet can also induce elevated serum uric acid levels.

-

Readouts:

-

Serum Uric Acid Measurement: Quantification of uric acid levels in blood samples.

-

Histopathology: Examination of tissues (e.g., kidney, joints) for MSU crystal deposition and signs of inflammation.

-

Behavioral Tests: Assessment of pain and joint swelling in models of gout.

-

Therapeutic Implications and Drug Development

The complex roles of uric acid present both challenges and opportunities for drug development.

-

Urate-Lowering Therapies (ULTs):

-

Future Directions: A deeper understanding of the context-dependent mechanisms of uric acid will be crucial for developing targeted therapies. This includes strategies that can selectively modulate the pro-inflammatory and pro-oxidant effects of uric acid without compromising its beneficial antioxidant functions.

Conclusion

The mechanism of action of uric acid is far more intricate than previously understood. The prevailing hypotheses highlight its dual nature as both a beneficial antioxidant and a detrimental pro-oxidant and pro-inflammatory molecule. Its involvement in critical signaling pathways, such as NLRP3 inflammasome activation, and its impact on cellular metabolism underscore its significance in a wide range of diseases, including cancer. Future research should focus on elucidating the precise molecular switches that govern its paradoxical effects to pave the way for novel therapeutic interventions.

References

- 1. Uric acid - Wikipedia [en.wikipedia.org]

- 2. ejmi.org [ejmi.org]

- 3. Physiological functions and pathogenic potential of uric acid: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Good, the Bad and the New about Uric Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Serum Uric Acid Levels and Risk of Eight Site-Specific Cancers: A Mendelian Randomization Study [frontiersin.org]

- 7. Contribution of uric acid to cancer risk, recurrence, and mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jag.journalagent.com [jag.journalagent.com]

- 9. Mechanism and use strategy of uric acid-lowering drugs on coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uric acid as one of the important factors in multifactorial disorders – facts and controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Yield of Tsugaric Acid A from Phoma herbarum: A Scientific Black Box

Despite its characterization as a natural product isolated from the fungus Phoma herbarum, a thorough review of scientific literature reveals a significant void in quantitative data regarding the natural abundance and fermentation yield of Tsugaric acid A from this source. Researchers, scientists, and drug development professionals seeking to harness this compound will find a conspicuous absence of detailed experimental protocols for its isolation, purification, and quantification. Furthermore, the molecular signaling pathways modulated by this compound remain largely unexplored, presenting a substantial knowledge gap for potential therapeutic applications.

Currently, there is no publicly available data to construct a comprehensive technical guide on the production of this compound from Phoma herbarum. The scientific community has yet to publish studies detailing the typical yield of this polyketide from fungal cultures, making it impossible to establish a baseline for production efficiency. This lack of information extends to the specific culture conditions that might optimize its biosynthesis and secretion by Phoma herbarum.

The absence of established experimental protocols for the extraction and purification of this compound from its natural source presents a primary hurdle for researchers. Without standardized methodologies, reproducing and building upon prior work is exceptionally challenging. Key details such as the composition of the fermentation medium, incubation parameters (temperature, pH, aeration), extraction solvents, and chromatographic purification steps are not documented in accessible literature.

Moreover, the biological activity of this compound is not well-defined, with no elucidated signaling pathways in which it plays a role. This lack of mechanistic understanding is a major impediment to its development as a potential therapeutic agent. For drug development professionals, understanding a compound's mechanism of action is critical for identifying potential targets, predicting efficacy, and assessing safety.

The following sections would typically present quantitative data and detailed experimental workflows. However, due to the aforementioned lack of available information, these sections remain empty.

Quantitative Data: Natural Abundance and Yield

| Parameter | Value | Source |

|---|---|---|

| Natural Abundance in Phoma herbarum | Data Not Available | N/A |

| Fermentation Yield (Liquid Culture) | Data Not Available | N/A |

| Fermentation Yield (Solid-State Culture) | Data Not Available | N/A |

Experimental Protocols

Detailed methodologies for the following key experiments are not available in the current body of scientific literature:

-

Culturing of Phoma herbarum for this compound Production: Optimal media composition, pH, temperature, and incubation time are unknown.

-

Extraction of this compound from Fungal Biomass and Culture Broth: Efficient solvent systems and extraction procedures have not been published.

-

Purification of this compound: Chromatographic methods (e.g., column chromatography, HPLC) for isolating the pure compound are not described.

-

Quantification of this compound: Validated analytical methods (e.g., HPLC, LC-MS) for determining the concentration of this compound in crude extracts or purified samples are not available.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways affected by this compound or experimental workflows for its isolation is not possible due to the absence of underlying data.

Unraveling the Source of Tsugaric Acid A: A Technical Guide to Taxonomic Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A, a complex triterpenoid with noteworthy biological activities, has garnered interest within the scientific community. However, a significant ambiguity exists in the scientific literature regarding its definitive producing organism. While initial reports pointed towards a bacterial source, a deeper analysis of available data strongly indicates a fungal origin. This technical guide provides a comprehensive overview of the taxonomic identification of the organisms responsible for producing this compound, offering clarity on the current state of knowledge and detailing the methodologies required for accurate identification.

The Producing Organism: From Streptomyces to Ganoderma

Initial database entries and some secondary literature sources erroneously attributed the production of this compound to a bacterial species, Streptomyces sp. K-973. However, a thorough review of primary scientific literature reveals that this compound is, in fact, a metabolite of fungi belonging to the genus Ganoderma. Specifically, the compound has been consistently isolated from two species: Ganoderma tsugae and Ganoderma lucidum. This discrepancy highlights the critical importance of consulting original research articles for definitive taxonomic identification.

Taxonomic Classification of Ganoderma

The genus Ganoderma belongs to the family Ganodermataceae, in the order Polyporales of the phylum Basidiomycota. These fungi are characterized by their laccate (appearing varnished) basidiocarps, commonly known as shelf fungi or bracket fungi.

| Taxonomic Rank | Classification |

| Kingdom | Fungi |

| Phylum | Basidiomycota |

| Class | Agaricomycetes |

| Order | Polyporales |

| Family | Ganodermataceae |

| Genus | Ganoderma |

Key Producing Species

Ganoderma tsugae

Ganoderma tsugae, also known as the Hemlock Varnish Shelf, is a well-documented producer of this compound. This species is a polypore mushroom that primarily grows on coniferous trees, particularly hemlock.

Morphological Characteristics:

-

Cap: Kidney or fan-shaped, with a shiny, varnish-like surface that can range in color from yellowish-orange to reddish-brown.

-

Pore Surface: White to brownish, with small, circular pores.

-

Stem: Typically present, lateral, and also has a varnished appearance.

-

Flesh: Woody and tough.

Ganoderma lucidum

Known colloquially as Reishi or Lingzhi, Ganoderma lucidum is another confirmed source of this compound. This species is one of the most well-known medicinal mushrooms and typically grows on hardwoods.

Morphological Characteristics:

-

Cap: Kidney-shaped with a distinct reddish-brown, lacquered appearance. The surface is often concentrically zoned.

-

Pore Surface: Initially white, bruising to a brownish color.

-

Stem: Often present, typically lateral and sharing the varnished look of the cap.

-

Flesh: Corky to woody in texture.

Experimental Protocols for Taxonomic Identification

Accurate identification of Ganoderma species is crucial for consistent production of this compound. A combination of morphological and molecular techniques is recommended.

Morphological Analysis

Objective: To identify the macroscopic and microscopic features of the fungal specimen.

Methodology:

-

Macroscopic Examination:

-

Document the size, shape, color, and surface characteristics of the fruiting body (basidiocarp).

-

Note the host tree species if the specimen was collected from the wild.

-

Observe the color and pore size of the hymenium (pore surface).

-

Record the presence, attachment, and characteristics of the stipe (stem).

-

-

Microscopic Examination:

-

Prepare thin sections of the basidiocarp for light microscopy.

-

Examine the hyphal system (generative, skeletal, and binding hyphae).

-

Measure and describe the basidiospores, including their size, shape, color, and ornamentation (e.g., truncate apex, double wall).

-

Molecular Identification

Objective: To confirm the species identification using DNA sequencing. The Internal Transcribed Spacer (ITS) region of the ribosomal DNA is the standard barcode for fungi.

Methodology:

-

DNA Extraction:

-

Excise a small piece of fresh or dried fungal tissue from the basidiocarp.

-

Disrupt the fungal cells using mechanical (e.g., bead beating) or enzymatic (e.g., lyticase) methods.

-

Extract the total genomic DNA using a commercially available fungal DNA extraction kit or a standard CTAB protocol.

-

-

PCR Amplification of the ITS Region:

-

Use universal fungal primers, such as ITS1 and ITS4, to amplify the ITS region.

-

Perform PCR using a standard thermal cycler with an appropriate polymerase and reaction conditions.

-

-

DNA Sequencing:

-

Purify the PCR product to remove primers and unincorporated nucleotides.

-

Sequence the purified PCR product using Sanger sequencing.

-

-

Sequence Analysis:

-

Assemble and edit the forward and reverse sequences to obtain a consensus sequence.

-

Compare the obtained ITS sequence against a public database, such as the National Center for Biotechnology Information (NCBI) GenBank, using the Basic Local Alignment Search Tool (BLAST) to find the closest matching species.

-

Experimental Workflow for Identification

Signaling Pathway for Triterpenoid Biosynthesis in Ganoderma

The biosynthesis of this compound, a triterpenoid, in Ganoderma follows the mevalonate (MVA) pathway. This complex pathway involves a series of enzymatic reactions that convert acetyl-CoA into the precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are then used to build the triterpenoid backbone.

Conclusion

The definitive producers of this compound are fungi of the genus Ganoderma, with G. tsugae and G. lucidum being the primary species identified in the scientific literature. Accurate taxonomic identification of these fungi is paramount for any research or drug development efforts focused on this bioactive compound. The combination of traditional morphological analysis and modern molecular techniques provides a robust framework for the precise and reliable identification of this compound-producing organisms. This guide provides the necessary foundational knowledge and experimental outlines to aid researchers in this endeavor.

Unraveling the In Vitro Cytotoxic Potential of Tsugaric Acid A: A Technical Overview for Researchers

For Immediate Release

Hsinchu, Taiwan – While the quest for novel anticancer compounds continues, Tsugaric acid A, a triterpenoid isolated from the medicinal mushroom Ganoderma tsugae, presents a compelling yet understudied profile. This technical guide synthesizes the current understanding of the cytotoxic potential of compounds from Ganoderma tsugae and provides a framework for the potential mechanisms and experimental evaluation of this compound, addressing a notable gap in the existing scientific literature.

Currently, there is a significant lack of specific published data detailing the direct in vitro cytotoxicity of isolated this compound against cancer cell lines. Research has primarily focused on its anti-inflammatory and photoprotective properties. However, studies on the crude extracts of Ganoderma tsugae and related triterpenoids from other Ganoderma species provide a strong rationale for investigating its potential as an anticancer agent.

Anticancer Activity of Ganoderma tsugae Extract: An Indirect Evidence Base

Research on the ethanol extract of Ganoderma tsugae (GTEE) has demonstrated significant anticancer effects, offering a promising outlook for its constituent compounds like this compound. Studies have shown that GTEE can inhibit the growth of metastatic prostate cancer cells (PC-3 and DU145)[1]. The extract was found to induce cell cycle arrest and trigger caspase-dependent apoptosis[1]. Importantly, in preclinical xenograft models, GTEE exhibited anti-tumor activity without showing signs of toxicity in the host animals[1].

The genus Ganoderma is well-regarded for its production of bioactive compounds, particularly triterpenoids and polysaccharides, which have been shown to possess anti-tumor properties[2][3]. Triterpenoids isolated from other species, such as Ganoderma lucidum, have been reported to reduce cell growth and induce apoptosis in various human carcinoma cell lines, including Caco-2, HepG2, and HeLa cells, with IC50 values ranging from 20.87 to 84.36 μM[4]. These findings underscore the potential of triterpenoids from the Ganoderma genus as a source of new cancer therapeutics.

Quantitative Data from Related Ganoderma Triterpenoids

To provide a comparative context, the following table summarizes the cytotoxic activity of various triterpenoids isolated from Ganoderma lucidum against several human cancer cell lines. It is important to note that this data is for compounds related to, but distinct from, this compound.

| Compound Name | Cell Line | IC50 (μM) | Reference |

| Ganolucidic acid E | Caco-2 | 48.72 | [4] |

| HepG2 | 63.41 | [4] | |

| HeLa | 29.53 | [4] | |

| Lucidumol A | Caco-2 | >100 | [4] |

| HepG2 | >100 | [4] | |

| HeLa | 84.36 | [4] | |

| Ganodermanontriol | Caco-2 | 46.33 | [4] |

| HepG2 | 59.87 | [4] | |

| HeLa | 20.87 | [4] | |

| 7-oxo-ganoderic acid Z | Caco-2 | 42.19 | [4] |

| HepG2 | 60.11 | [4] | |

| HeLa | 21.33 | [4] | |

| 15-hydroxy-ganoderic acid S | Caco-2 | 45.92 | [4] |

| HepG2 | 58.76 | [4] | |

| HeLa | 22.54 | [4] | |

| Ganoderic acid DM | Caco-2 | 39.88 | [4] |

| HepG2 | 55.43 | [4] | |

| HeLa | 23.67 | [4] |

Proposed Experimental Protocols for Assessing Cytotoxicity

For researchers embarking on the study of this compound's cytotoxicity, the following standard experimental protocols are recommended.

1. Cell Viability Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., PC-3, DU145, HeLa, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 μM) and incubated for 24, 48, and 72 hours.

-

MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

2. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-